2-(Carboxymethyl)-3-methylbenzoic acid
Overview
Description
2-(Carboxymethyl)-3-methylbenzoic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, featuring a carboxymethyl group and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyl)-3-methylbenzoic acid typically involves the carboxylation of 3-methylbenzyl chloride. The reaction proceeds through the following steps:
Formation of 3-methylbenzyl chloride: This is achieved by reacting 3-methylbenzyl alcohol with thionyl chloride (SOCl2) under reflux conditions.
Carboxylation: The 3-methylbenzyl chloride is then subjected to a carboxylation reaction using carbon dioxide (CO2) in the presence of a strong base such as sodium hydroxide (NaOH) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxymethyl)-3-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxyl group, resulting in the formation of 2-(Carboxymethyl)-3-carboxybenzoic acid.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol, 2-(Hydroxymethyl)-3-methylbenzoic acid.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alcohols or amines in the presence of acid catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-3-carboxybenzoic acid.
Reduction: 2-(Hydroxymethyl)-3-methylbenzoic acid.
Substitution: Esters or amides of this compound.
Scientific Research Applications
2-(Carboxymethyl)-3-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Carboxymethyl)-3-methylbenzoic acid involves its interaction with specific molecular targets. The carboxyl and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: Lacks the carboxymethyl and methyl groups, making it less versatile in certain reactions.
3-Methylbenzoic acid: Similar structure but lacks the carboxymethyl group.
2-(Carboxymethyl)benzoic acid: Similar structure but lacks the methyl group.
Uniqueness
2-(Carboxymethyl)-3-methylbenzoic acid is unique due to the presence of both carboxymethyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-(carboxymethyl)-3-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-3-2-4-7(10(13)14)8(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPDETLIGYLUHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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